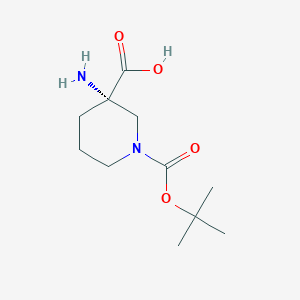
3-Ciano-4-iminopiperidina
Descripción general
Descripción
3-Cyano-4-iminopiperidine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Cyano-4-iminopiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157859. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyano-4-iminopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-iminopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Diseño de Fármacos y Farmacéuticos
Las piperidinas se encuentran entre los fragmentos sintéticos más importantes para el diseño de fármacos y juegan un papel significativo en la industria farmacéutica . Sus derivados están presentes en más de veinte clases de productos farmacéuticos . Por lo tanto, 3-Ciano-4-iminopiperidina, como derivado de la piperidina, podría utilizarse potencialmente en el diseño de nuevos fármacos.
Síntesis de Diversos Derivados de Piperidina
La literatura científica sugiere que diversas reacciones intra e intermoleculares pueden llevar a la formación de diversos derivados de piperidina: piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinas . This compound podría utilizarse potencialmente como material de partida o intermedio en estas reacciones.
Investigación Proteómica
this compound figura como un bioquímico para la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, y este compuesto podría utilizarse en experimentos para comprender la estructura y función de las proteínas.
Reacciones en Cascada Enzimáticas
Existe investigación que indica que las cascadas multienzimáticas que utilizan variantes de la galactosa oxidasa y la reductasa de iminas pueden convertir ciertos compuestos protegidos a derivados de aminopiperidina y aminoazepana . Es posible que this compound pueda utilizarse en reacciones enzimáticas similares.
Síntesis de Piperidinas Biológicamente Activas
Los compuestos que contienen piperidina representan uno de los bloques medicinales sintéticos más importantes para la construcción de fármacos . Por lo tanto, this compound podría utilizarse potencialmente en la síntesis de piperidinas biológicamente activas.
6. Desarrollo de Métodos Rápidos y Rentables para la Síntesis de Piperidinas Sustituidas El desarrollo de métodos rápidos y rentables para la síntesis de piperidinas sustituidas es una tarea importante de la química orgánica moderna . This compound podría utilizarse potencialmente en el desarrollo de estos nuevos métodos sintéticos.
Mecanismo De Acción
Target of Action
It is structurally similar to amifampridine , which is known to target voltage-gated potassium channels .
Mode of Action
Based on its structural similarity to amifampridine , it may also inhibit voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters , which facilitates enhanced neuronal signaling .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by similar compounds can affect various neuronal signaling pathways .
Pharmacokinetics
Amifampridine, a structurally similar compound, has a bioavailability of 93–100% , is metabolized through acetylation , and has an elimination half-life of 2.5 hours . It is excreted through the kidneys .
Result of Action
The inhibition of voltage-gated potassium channels by similar compounds can lead to enhanced neuronal signaling .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action of chemical compounds .
Análisis Bioquímico
Biochemical Properties
3-Cyano-4-iminopiperidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. One of the key interactions of 3-Cyano-4-iminopiperidine is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction between 3-Cyano-4-iminopiperidine and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic pathways .
Additionally, 3-Cyano-4-iminopiperidine has been shown to interact with other biomolecules, such as nucleic acids and lipids. These interactions can influence the stability and function of these molecules, further highlighting the importance of 3-Cyano-4-iminopiperidine in biochemical research .
Cellular Effects
The effects of 3-Cyano-4-iminopiperidine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyano-4-iminopiperidine can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, differentiation, and apoptosis .
Furthermore, 3-Cyano-4-iminopiperidine has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of various genes, impacting cellular functions such as growth, differentiation, and response to stress .
Molecular Mechanism
The molecular mechanism of action of 3-Cyano-4-iminopiperidine involves several key interactions at the molecular level. One of the primary mechanisms is the binding of 3-Cyano-4-iminopiperidine to specific enzymes, leading to either inhibition or activation of their activity. For example, the binding of 3-Cyano-4-iminopiperidine to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds .
Additionally, 3-Cyano-4-iminopiperidine can influence gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation of these proteins, affecting their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyano-4-iminopiperidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Cyano-4-iminopiperidine is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods .
Long-term exposure to 3-Cyano-4-iminopiperidine has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects highlight the importance of considering the temporal aspects of 3-Cyano-4-iminopiperidine in biochemical research .
Dosage Effects in Animal Models
The effects of 3-Cyano-4-iminopiperidine vary with different dosages in animal models. At lower doses, 3-Cyano-4-iminopiperidine has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis .
Threshold effects have also been observed, where a specific dosage of 3-Cyano-4-iminopiperidine is required to elicit a measurable biological response. Understanding these dosage effects is crucial for determining the safe and effective use of 3-Cyano-4-iminopiperidine in research .
Metabolic Pathways
3-Cyano-4-iminopiperidine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-Cyano-4-iminopiperidine, leading to the formation of various metabolites . The metabolic fate of 3-Cyano-4-iminopiperidine includes N-dealkylation and other biotransformation reactions, which are critical for its clearance from the body .
The involvement of 3-Cyano-4-iminopiperidine in these metabolic pathways can influence the levels of other metabolites, affecting overall metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of 3-Cyano-4-iminopiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of 3-Cyano-4-iminopiperidine in specific cellular compartments . For example, 3-Cyano-4-iminopiperidine can be transported into the mitochondria, where it can exert its effects on mitochondrial function and metabolism .
Understanding the transport and distribution of 3-Cyano-4-iminopiperidine is essential for elucidating its cellular and molecular mechanisms of action .
Subcellular Localization
The subcellular localization of 3-Cyano-4-iminopiperidine is a critical factor that influences its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The localization of 3-Cyano-4-iminopiperidine is mediated by specific targeting signals and post-translational modifications that direct it to these compartments .
The subcellular localization of 3-Cyano-4-iminopiperidine can affect its interactions with biomolecules and its overall biological activity. For instance, the localization of 3-Cyano-4-iminopiperidine in the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .
Propiedades
IUPAC Name |
4-iminopiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h5,8-9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDAIIMFNFQFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303326 | |
| Record name | 4-Iminopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20373-91-5 | |
| Record name | 20373-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Iminopiperidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















